Ephedrine hydrochloride

NET substrate activity stereochemical SAR indirect sympathomimetic

Ephedrine hydrochloride (CAS 50-98-6) is the hydrochloride salt of the naturally occurring levorotatory alkaloid (–)-ephedrine, a phenylpropanolamine-class sympathomimetic amine with mixed direct and indirect adrenergic activity. The compound complies with USP/BP monographs specifying a melting range of 217–220 °C and a specific optical rotation of –33.0° to –35.5° (c=50 mg/mL in water), confirming enantiomeric identity as the (1R,2S)-(–)-ephedrine stereoisomer.

Molecular Formula C10H16ClNO
Molecular Weight 201.69 g/mol
CAS No. 50-98-6
Cat. No. B1663538
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEphedrine hydrochloride
CAS50-98-6
SynonymsEphedrine
Ephedrine Erythro Isomer
Ephedrine Hydrochloride
Ephedrine Renaudin
Ephedrine Sulfate
Erythro Isomer of Ephedrine
Hydrochloride, Ephedrine
Renaudin, Ephedrine
Sal Phedrine
Sal-Phedrine
SalPhedrine
Sulfate, Ephedrine
Molecular FormulaC10H16ClNO
Molecular Weight201.69 g/mol
Structural Identifiers
SMILESCC(C(C1=CC=CC=C1)O)NC.Cl
InChIInChI=1S/C10H15NO.ClH/c1-8(11-2)10(12)9-6-4-3-5-7-9;/h3-8,10-12H,1-2H3;1H/t8-,10-;/m0./s1
InChIKeyBALXUFOVQVENIU-GNAZCLTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder

Ephedrine Hydrochloride (CAS 50-98-6): Pharmacopeial-Grade Sympathomimetic Amine for Research and Clinical Formulation


Ephedrine hydrochloride (CAS 50-98-6) is the hydrochloride salt of the naturally occurring levorotatory alkaloid (–)-ephedrine, a phenylpropanolamine-class sympathomimetic amine with mixed direct and indirect adrenergic activity [1]. The compound complies with USP/BP monographs specifying a melting range of 217–220 °C and a specific optical rotation of –33.0° to –35.5° (c=50 mg/mL in water), confirming enantiomeric identity as the (1R,2S)-(–)-ephedrine stereoisomer [2]. Unlike the sulfate salt, ephedrine hydrochloride exhibits solubility of approximately 0.33 g/mL in water and 71 mg/mL in ethanol (25 °C), physicochemical properties that directly influence formulation strategy for injectable, oral, and topical preparations [3]. The compound acts primarily as a substrate for the norepinephrine transporter (NET), with secondary activity at the dopamine transporter (DAT), and possesses weak affinity at α₂-adrenergic and 5-HT₇ receptors (Kᵢ 1–10 μM) with negligible direct activity at β-adrenergic or α₁-adrenergic receptors [1].

Why Ephedrine Hydrochloride Cannot Be Interchanged with Pseudoephedrine, Racemic Ephedrine, or Phenylephrine Without Quantitative Justification


Superficial structural similarity among phenylpropanolamine congeners masks large, functionally decisive differences in transporter substrate potency, receptor activation profile, cardiovascular response magnitude, and duration of action. The (–)-ephedrine stereoisomer present in ephedrine hydrochloride exhibits an EC₅₀ of 43.1 nM at the norepinephrine transporter, whereas its diastereomer (–)-pseudoephedrine is 95-fold less potent (EC₅₀ 4092 nM) [1]. Racemic (±)-ephedrine produces significantly weaker pressor responses than the single (–)-enantiomer [2]. Compared with the direct α₁-agonist phenylephrine, ephedrine generates a fundamentally different hemodynamic profile: sustained cardiac output elevation versus transient CO increase lasting only 3 minutes [3]. These are not marginal variations—they translate into non-equivalent therapeutic windows, incompatible dosing ratios, and distinct side-effect liabilities that preclude formulary interchange without explicit bridging data.

Ephedrine Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Data Against Closest Analogs


Norepinephrine Transporter Substrate Potency: (–)-Ephedrine vs (–)-Pseudoephedrine (95-Fold Difference in EC₅₀)

In a systematic characterization of all ephedrine-related stereoisomers at cloned human biogenic amine transporters, (–)-ephedrine (the enantiomer present in ephedrine hydrochloride) released norepinephrine with an EC₅₀ of 43.1 nM, whereas its diastereomer (–)-pseudoephedrine required a 95-fold higher concentration to achieve equivalent NET substrate activity (EC₅₀ = 4092 nM) [1]. The (+)-ephedrine enantiomer was 5-fold less potent than (–)-ephedrine at NE release (EC₅₀ ≈ 218 nM), and (+)-pseudoephedrine (EC₅₀ = 224 nM) was similarly reduced [1]. This dramatic stereochemical dependence means that substitution of ephedrine hydrochloride with pseudoephedrine hydrochloride cannot be compensated by simple dose adjustment, as the NE-releasing mechanism that underpins vasopressor efficacy is fundamentally attenuated in the pseudoephedrine configuration.

NET substrate activity stereochemical SAR indirect sympathomimetic neurotransmitter release

Cardiovascular Pressor Potency: Ephedrine HCl Requires 3.5-Fold Lower Dose Than Pseudoephedrine to Achieve Equivalent Diastolic Blood Pressure Elevation

In a double-blind crossover study in resting healthy volunteers, ephedrine at doses of 60 or 90 mg was sufficient to raise diastolic blood pressure above 90 mmHg, whereas pseudoephedrine required 210 or 240 mg—an approximately 3.5-fold higher dose—to produce the same diastolic BP endpoint [1]. This dose ratio was determined under controlled conditions in the same subjects, eliminating inter-individual variability as a confound. The finding is consistent with the 95-fold difference in NET substrate potency, as the indirect sympathomimetic component of ephedrine's pressor action depends on carrier-mediated norepinephrine release, a mechanism in which pseudoephedrine is substantially weaker [2].

vasopressor potency diastolic blood pressure cardiovascular pharmacology clinical comparator trial

Bronchodilator Efficacy: Ephedrine 60 mg Produces Measurable Bronchodilation Whereas Pseudoephedrine at 3-Fold Higher Dose (180 mg) Shows No Significant Effect

In a second double-blind trial within the same study, patients with reversible airways obstruction received oral ephedrine 60 mg or pseudoephedrine 210 mg, and forced expiratory volume in one second (FEV₁) was compared. Both isomers produced some bronchodilation, but the effect of pseudoephedrine was quantitatively less than half that of ephedrine despite a 3.5-fold higher dose [1]. A separate double-blind crossover study in 12 asthmatic subjects confirmed that pseudoephedrine at doses up to 180 mg produced no significant bronchodilator effect, whereas ephedrine 25 mg produced a detectable improvement in vital capacity at 2 hours post-dose that was greater than placebo [2]. These findings establish that the β₂-adrenoceptor-mediated bronchodilator component, which depends in part on indirect NE release and direct β₂-agonist activity, is functionally present in ephedrine but clinically negligible in pseudoephedrine.

bronchodilation FEV1 reversible airway obstruction respiratory pharmacology

Hemodynamic Duration of Action: Ephedrine Sustains Cardiac Output for Entire Observation Period vs Phenylephrine's 3-Minute Transient Increase

In a prospective, randomized, double-blind study of 60 patients undergoing lumbar spine surgery in the prone position under general anesthesia, a single intravenous bolus of ephedrine (0.1 mg/kg) produced a significant increase in cardiac output (CO) that began at 1 minute post-injection and was sustained for the entire observation period. In contrast, phenylephrine (1 µg/kg) produced a CO increase that was sustained for only 3 minutes [1]. The duration of the increment in intra-arterial systolic blood pressure was also significantly longer in the ephedrine group. This divergence reflects the fundamental mechanistic difference: ephedrine's mixed indirect (NE release) plus direct β-adrenergic mechanism supports both inotropy and chronotropy, whereas phenylephrine's pure α₁-agonist mechanism produces vasoconstriction without sustained cardiac stimulation [1]. Additionally, separate data from anesthetized patients confirm that ephedrine i.v. produces a mean arterial BP increase lasting approximately 10 minutes versus 6 minutes for phenylephrine, with heart rate, stroke volume, and cardiac index all showing sustained elevation with ephedrine but not phenylephrine [2].

cardiac output hemodynamic monitoring vasopressor duration anesthesia prone position

Norepinephrine-to-Dopamine Selectivity Ratio: Ephedrine (18.6) vs Amphetamine (3.5) Defines a Distinct Neurochemical Profile

The in vitro NE/DA selectivity ratio, calculated as (EC₅₀ NE⁻¹)/(EC₅₀ DA⁻¹), provides a quantitative index of a sympathomimetic amine's relative preference for noradrenergic versus dopaminergic transmission. (±)-Ephedrine exhibits an NE/DA selectivity ratio of 18.6, indicating an 18.6-fold preference for NE release over DA release. This is substantially higher than the ratios for phentermine (6.7) and (+)-amphetamine (3.5) [1]. When administered at typical clinical doses to anesthetized baboons, neither (±)-ephedrine nor phentermine released central dopamine as measured by [¹¹C]raclopride displacement PET, whereas (+)-amphetamine did [1]. This NE-preferring profile is consistent with ephedrine's primary therapeutic application as a vasopressor and its relatively lower CNS stimulant and abuse liability compared with amphetamine-class agents, and it is mechanistically grounded in the phenylpropanolamine scaffold's selective NET substrate activity with minimal DAT and negligible SERT activity [2].

NE/DA selectivity monoamine release profile abuse liability CNS stimulant classification

Ephedrine Hydrochloride: Evidence-Backed Application Scenarios Where Quantitative Differentiation Drives Compound Selection


Anesthesia-Related Hypotension Research and Vasopressor Formulation Development

Ephedrine hydrochloride's mechanism of sustained cardiac output elevation—documented as CO increase lasting the entire observation period (>10 min) compared to only 3 min for phenylephrine [1]—makes it the superior reference compound for vasopressor studies in anesthesia models. The (–)-enantiomer specification (specific rotation –33° to –35.5°) is procurement-critical because racemic ephedrine produces significantly weaker pressor responses due to the lower potency of the (+)-enantiomer at NET [2][3].

Structure–Activity Relationship (SAR) Studies of Adrenergic Transporter Substrates and Stereochemical Pharmacology

The 95-fold potency gap between (–)-ephedrine (EC₅₀ 43.1 nM) and (–)-pseudoephedrine (EC₅₀ 4092 nM) at the norepinephrine transporter, coupled with the 5-fold difference between (–)-ephedrine and (+)-ephedrine (EC₅₀ 218 nM), establishes ephedrine hydrochloride as an indispensable tool for stereochemical SAR investigations [1]. Research programs examining the structural determinants of NET substrate activity, indirect sympathomimetic mechanisms, or the differential pharmacology of phenylpropanolamine versus phenylisopropylamine scaffolds require the authenticated single enantiomer in a defined salt form. The hydrochloride salt offers well-characterized aqueous solubility (0.33 g/mL) suitable for in vitro dilution series, and the narrow melting range (217–220 °C) provides a straightforward identity verification checkpoint [2].

Bronchodilator and Respiratory Pharmacology Models Requiring Functional β₂-Adrenoceptor Activity

Unlike pseudoephedrine, which at 180 mg (7.2× the ephedrine comparator dose of 25 mg) produces no bronchodilator effect significantly different from placebo, ephedrine hydrochloride at 25–60 mg produces measurable improvements in vital capacity and FEV₁ in patients with reversible airway obstruction [1][2]. This functional β₂-adrenoceptor agonism—mediated through both direct receptor activation and indirect NE release—makes ephedrine hydrochloride the appropriate positive control and tool compound for ex vivo or in vivo airway smooth muscle relaxation assays, preclinical asthma models, and studies of mixed-action adrenergic bronchodilators. Researchers should verify the absence of pseudoephedrine contamination by chiral HPLC, as even minor diastereomeric impurity can confound bronchodilation endpoints [2].

CNS Stimulant Selectivity Profiling and Abuse Liability Assessment Programs

The 18.6-fold NE/DA selectivity ratio of ephedrine—5.3-fold higher than (+)-amphetamine (3.5)—provides a quantitatively defined reference point for CNS research programs comparing noradrenergic versus dopaminergic contributions to stimulant effects [1]. In vivo PET imaging data confirm that at clinically relevant doses, ephedrine does not release central dopamine, whereas amphetamine does [1]. For drug discrimination studies, abuse liability assessments, or neurochemical profiling of novel sympathomimetic candidates, ephedrine hydrochloride serves as the prototypical NE-preferring phenylpropanolamine comparator, with its validated NET EC₅₀ of 43.1 nM providing a benchmark for structure–activity comparisons [2]. Procurement documentation should specify CAS 50-98-6 and request a certificate of analysis confirming both chemical purity (≥98%) and enantiomeric excess to ensure consistent neurochemical selectivity across experimental batches.

Quote Request

Request a Quote for Ephedrine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.